Gentiannine

Overview

Description

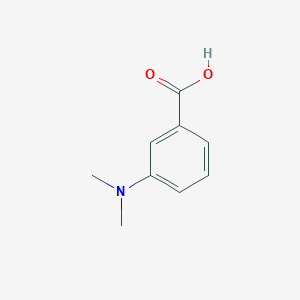

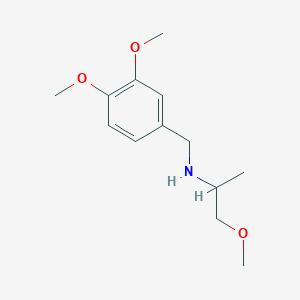

Gentiannine is a pyridine-derived alkaloid . It was originally isolated in 1944 from Gentiana kirilowi and has also been found in Gentiana macrophylla, fenugreek, Strychnos angolensis, Strychnos xantha, and other plants . It is a crystalline solid with a melting point of 82-83 °C .

Synthesis Analysis

Gentiannine is a metabolite of gentiopicroside and swertiamarin . Several biological activities have been reported for gentiannine, such as anti-inflammatory and antidiabetic activity, and hypotensive effect . Gentiopicroside is found in 0.9–9.8% content in Gentian root or Gentian scabra root, and Swertiamarin is contained in Swertia herb in 2–10% . These natural products can be potential starting materials for the synthesis of gentiannine . This study describes the β-glucosidase-catalyzed hydrolysis of gentiopicroside and swertiamarin in the presence of hydroxylamine to afford gentiannine N-oxide, which can be a synthetic precursor of gentiannine derivatives .Molecular Structure Analysis

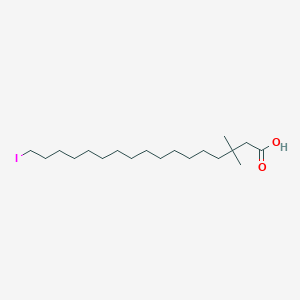

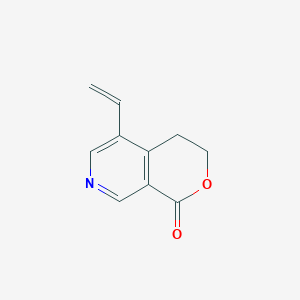

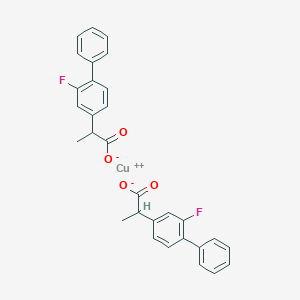

The molecular formula of Gentiannine is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis

Gentians produce specific secondary metabolites that have interesting pharmacological properties which act as markers for chemotaxonomic classification . The family Gentianaceae is characterized by the presence of a group of rare yellow pigments (xanthones) in most of its members .Physical And Chemical Properties Analysis

Gentiannine is a base that forms salts . Its density is 1.2±0.1 g/cm3, boiling point is 386.5±42.0 °C at 760 mmHg, and vapour pressure is 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 63.5±3.0 kJ/mol and flash point is 187.6±27.9 °C . Its index of refraction is 1.604 and molar refractivity is 49.2±0.3 cm3 .Scientific Research Applications

Phytochemical Analysis

Gentianine is a phytochemical found in the Genus Gentiana, which comprises approximately 400 species . Many species have a wide range of pharmacological activities and have been used therapeutically for thousands of years . The development of newly discovered compounds and therapeutic uses, understanding of the structure—activity relationship and establishment of harmonious and effective medicinal herb standards are the direction of advancement in future research .

Treatment of Acute Pancreatitis

Gentianine has been shown to facilitate proliferation and inhibit inflammation and oxidative stress in a caerulein-triggered acute pancreatitis cell model . It promotes cell proliferation and reduces inflammation and oxidative stress in AR42J cells in a caerulein-induced AP cell model . This suggests that Gentianine holds promise as an effective therapeutic agent for acute pancreatitis .

Anti-Inflammatory Properties

Gentianine has been demonstrated to suppress inflammation in various diseases . The specific effects and related pathways through which Gentianine influences disease progression are still being researched .

Traditional Medicine

The root of G. dahurica, a plant species in the Genus Gentiana, is a common Tibetan medicine used for fighting rheumatoid arthritis (RA), but the flowers have been used as a Mongolian medicine for curing sore throat, cough and cleaning “lung-heat” .

Quality Control of Medicinal Herbs

Gentianine is one of the key compounds used for quality control and standardization of medicinal herbs in the Genus Gentiana . It provides a direction for further development and utilization of the genus Gentiana .

Treatment of Arthralgia, Stroke, Hemiplegia, Pains, Jaundice, and Infantile Malnutrition

The Gentianaceae family, which includes the Genus Gentiana, has been scientifically proven to possess efficacy in the treatment of arthralgia, stroke, hemiplegia, pains, jaundice, and infantile malnutrition .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Gentianine, a pyridine-derived alkaloid , has been found to primarily target pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 . These cytokines play critical roles in inflammation processes . Gentianine’s interaction with these targets contributes to its potential anti-inflammatory action .

Mode of Action

Gentianine interacts with its targets by suppressing the production of pro-inflammatory cytokines . Specifically, it has been found to suppress the increases in TNF-α and IL-6 in the sera from rats challenged with bacterial lipopolysaccharide (LPS) .

Biochemical Pathways

Gentianine affects the biochemical pathways involved in inflammation. It suppresses the production of TNF-α and IL-6, key players in the inflammation processes . The suppression of these cytokines suggests that gentianine might influence the pathways leading to the production of these pro-inflammatory cytokines .

Result of Action

The molecular and cellular effects of gentianine’s action primarily involve the suppression of inflammation. By targeting and suppressing the production of pro-inflammatory cytokines, gentianine can potentially mitigate inflammation-related conditions . For instance, it has been found to have potential anti-inflammatory effects in a caerulein-induced acute pancreatitis cell model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. In the context of gene-environment interactions, environmental factors can shape gene expression and subsequent health outcomes . .

properties

IUPAC Name |

5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNZYFAJQPLJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC2=C1CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963141 | |

| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentianine | |

CAS RN |

439-89-4 | |

| Record name | Gentianine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentianine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000439894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PD310UXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)